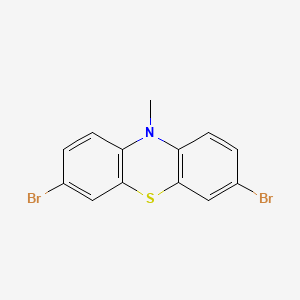

3,7-Dibromo-10-methylphenothiazine

Descripción general

Descripción

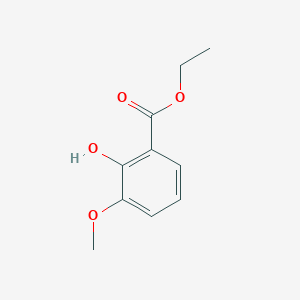

3,7-Dibromo-10-methylphenothiazine is a chemical compound with the molecular formula C13H9Br2NS. It has an average mass of 371.090 Da and a monoisotopic mass of 368.882233 Da .

Synthesis Analysis

The synthesis of this compound involves a halogen metal exchange reaction starting from this compound. The lithiated species then reacts with carbon, sulfur, and silicon electrophiles to result in new 3,7-disubstituted 10-methylphenothiazines . Another method involves a two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with a series of primary and secondary anilines and amines .Aplicaciones Científicas De Investigación

Electrochemical and Photophysical Properties

Synthesis and Electronic Studies

3,7-Dibromo-10-methylphenothiazine derivatives have been synthesized and studied for their electrochemical and photophysical properties. They exhibit unique electronic structures and are investigated for potential applications in electronic and photonic devices (Pereteanu & Müller, 2013).

Charge Transfer and Luminescence

These compounds have been explored for their ability to facilitate charge transfer and exhibit luminescence. This makes them candidates for use in light-emitting devices and sensors (Jenekhe & Lu, 2001).

Applications in Energy Storage and Conversion

Lithium-Ion Batteries

Phenothiazine derivatives, including this compound, are explored as stable redox shuttle additives in lithium-ion batteries. They protect against overcharge and overdischarge, enhancing battery safety and efficiency (Buhrmester et al., 2006).

Dye-Sensitized Solar Cells

These compounds are used in the development of novel dye sensitizers for dye-sensitized solar cells, contributing to advances in solar energy conversion (Buene et al., 2019).

Biomedical Research

Neuroprotection

Methylene blue, a phenothiazine derivative, demonstrates neuroprotective actions in in vitro studies. These derivatives, including those related to this compound, show promise in neurodegenerative disease research (Poteet et al., 2012).

Antineoplastic Agents

Phenothiazine derivatives are investigated for their potential as antineoplastic agents, showing promise in cancer therapy due to their ability to interact with microtubules and inhibit tumor cell proliferation (Ghinet et al., 2016).

Safety and Hazards

When handling 3,7-Dibromo-10-methylphenothiazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary targets of 3,7-Dibromo-10-methylphenothiazine are the C-3 and C-7 positions of N-methylphenothiazine . These positions can be lithiated by a halogen metal exchange reaction . The compound’s interaction with these targets results in new 3,7-disubstituted 10-methylphenothiazines .

Mode of Action

The mode of action of this compound involves its reaction with the lithiated species at the C-3 and C-7 positions of N-methylphenothiazine . This reaction with carbon, sulfur, and silicon electrophiles leads to the formation of new 3,7-disubstituted 10-methylphenothiazines .

Biochemical Pathways

The compound’s ability to form new 3,7-disubstituted 10-methylphenothiazines suggests that it may influence pathways involving these derivatives .

Result of Action

The result of the action of this compound is the formation of new 3,7-disubstituted 10-methylphenothiazines . These derivatives possess two reversible oxidations at low potentials with remarkable semiquinone formation constants .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that all reactions involving air-sensitive reagents were performed under N2 or Ar using syringe-septum cap techniques .

Análisis Bioquímico

Biochemical Properties

3,7-Dibromo-10-methylphenothiazine is involved in biochemical reactions where it undergoes two reversible oxidations at low potentials, leading to the formation of semiquinones

Cellular Effects

Phenothiazine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3,7-dibromo-10-methylphenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NS/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAPNDGAMBCNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448234 | |

| Record name | 3,7-dibromo-10-methylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34964-70-0 | |

| Record name | 3,7-dibromo-10-methylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)

![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)

![2-({2-[(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B3131185.png)